REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[N:6]=[C:7]([NH:10][C:11](=[O:13])[CH3:12])[S:8][CH:9]=1)[CH3:3].[Br:14]Br>CC(O)=O>[Br:14][C:9]1[S:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[N:6][C:5]=1[CH2:4][N:2]([CH3:1])[CH3:3]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC=1N=C(SC1)NC(C)=O
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with AcOH
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 100 mL EtOAc
|
Type
|
WASH
|
Details
|
washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=C(S1)NC(C)=O)CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |